

### Role of IDH2 mutation in AML pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Enasidenib |           |
| Cat. No.:            | B8038215   | Get Quote |

An In-Depth Technical Guide on the Role of IDH2 Mutation in AML Pathogenesis

For: Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Mutations in the isocitrate dehydrogenase 2 (IDH2) gene represent a significant, recurrent genetic alteration in acute myeloid leukemia (AML), occurring in approximately 10-15% of patients.[1][2] These mutations are not loss-of-function but confer a neomorphic enzymatic activity, leading to the production of the oncometabolite (R)-2-hydroxyglutarate (R-2-HG).[3][4] The accumulation of 2-HG is a central event in AML pathogenesis, driving widespread epigenetic and metabolic reprogramming that ultimately blocks myeloid differentiation and promotes leukemogenesis. This guide provides a comprehensive overview of the molecular mechanisms, clinical significance, and therapeutic targeting of IDH2 mutations in AML.

# The IDH2 Enzyme: From Normal Function to Neomorphic Activity

Wild-type IDH2 is a mitochondrial enzyme that plays a critical role in the tricarboxylic acid (TCA) or Krebs cycle.[3][5] It catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), simultaneously reducing NADP+ to NADPH.[5][6] This reaction is vital for cellular energy production and for generating NADPH, a key reducing equivalent for antioxidant defense and biosynthetic processes.



In AML, IDH2 mutations are typically heterozygous missense mutations affecting key arginine residues in the enzyme's active site, most commonly at codon 140 (R140) or 172 (R172).[3][6] These mutations alter the enzyme's function, enabling it to bind  $\alpha$ -KG and, using NADPH as a cofactor, reduce it to R-2-HG.[3][6] This novel, "neomorphic" activity leads to the accumulation of 2-HG to millimolar concentrations within the leukemic cells.[3]

### **Core Pathogenic Mechanisms of Mutant IDH2**

The pathogenic effects of IDH2 mutations are primarily mediated by the oncometabolite 2-HG, which acts as a competitive inhibitor of numerous  $\alpha$ -KG-dependent dioxygenases.[4][7]

### **Epigenetic Dysregulation: A Block in Differentiation**

2-HG structurally mimics  $\alpha$ -KG, allowing it to competitively inhibit enzymes that use  $\alpha$ -KG as a cofactor. This has profound consequences for the epigenetic landscape of hematopoietic cells.

- DNA Hypermethylation: 2-HG inhibits the Ten-Eleven Translocation (TET) family of enzymes (particularly TET2), which are responsible for oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), the first step in active DNA demethylation.[3][8] This inhibition leads to a global DNA hypermethylation phenotype, silencing genes critical for normal myeloid differentiation.[8][9][10] The functional overlap is so significant that IDH2 and TET2 mutations are almost always mutually exclusive in AML.[3][9]
- Histone Hypermethylation: 2-HG also inhibits α-KG-dependent histone demethylases, such as the Jumonji C (JmjC) domain-containing proteins (e.g., JMJD2A).[3] This results in the accumulation of repressive histone methylation marks, further contributing to the silencing of differentiation-associated genes and locking hematopoietic progenitors in an immature, proliferative state.[3][11]

This widespread epigenetic reprogramming is a key driver of the differentiation block that is a hallmark of AML.[3][9]

### **Metabolic Reprogramming and Signaling**

Beyond epigenetics, the altered activity of mutant IDH2 and the production of 2-HG rewire cellular metabolism and signaling.



- Hypoxia Signaling: The inhibition of α-KG-dependent prolyl hydroxylases by 2-HG leads to the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α).[3] HIF-1α is a key transcription factor that promotes adaptation to hypoxic conditions and can contribute to a more aggressive leukemic phenotype.
- Cooperation with Other Mutations: IDH2 mutations are considered early events in leukemogenesis but often require cooperation with other mutations to drive full-blown AML. [5][12] They frequently co-occur with mutations in signaling pathways (e.g., FLT3-ITD, NRAS) and transcription factors (e.g., NPM1).[13][14] Mouse models have demonstrated that IDH2 mutants cooperate with class I mutations like Flt3-ITD or NrasG12D to promote aggressive AML.[13]

### Data Presentation: Quantitative Insights into IDH2-Mutant AML

The following tables summarize key quantitative data related to IDH2 mutations in AML.

Table 1: Frequency and Types of IDH2 Mutations in AML

| Characteristic              | Frequency/Value                    | References     |
|-----------------------------|------------------------------------|----------------|
| Overall Prevalence in AML   | 10% - 19%                          | [1][2][14][15] |
| R140 Mutation               | ~80% of IDH2-mutated cases         | [3][9][16]     |
| R172 Mutation               | ~20% of IDH2-mutated cases         | [3][9][16]     |
| Co-occurrence with NPM1     | Significantly correlated with R140 | [14][15][16]   |
| Co-occurrence with FLT3-ITD | 8% - 30%                           | [6][14]        |

| Mutual Exclusivity | TET2, WT1 |[3][9][14] |

Table 2: Prognostic Impact of IDH2 Mutations in AML



| Mutation Type | Prognostic Impact                                | Notes                                                                                                   | References |
|---------------|--------------------------------------------------|---------------------------------------------------------------------------------------------------------|------------|
| IDH2 (pooled) | Controversial;<br>often no significant<br>impact | Impact can be influenced by co-mutations.                                                               | [3][14]    |
| IDH2 R140     | Favorable                                        | Associated with improved overall survival, especially in the context of NPM1 mutation without FLT3-ITD. | [15][16]   |

| IDH2 R172 | Poor/Adverse | Associated with a significantly worse outcome and higher relapse rates compared to R140. |[15][16] |

Table 3: Clinical Efficacy of Enasidenib in Relapsed/Refractory IDH2-Mutant AML

| Outcome Metric                                  | Value       | References |
|-------------------------------------------------|-------------|------------|
| Overall Response Rate (ORR)                     | 32% - 53%   | [3][6]     |
| Complete Remission (CR)                         | 18% - 19.3% | [3][11]    |
| CR + CR with partial hematologic recovery (CRh) | 23%         | [1]        |
| Median Overall Survival (OS)                    | 9.3 months  | [6][11]    |

| Median OS in Patients Achieving CR | 19.7 months |[6][11] |

# Mandatory Visualizations Diagram 1: Pathogenic Mechanism of Mutant IDH2 in AML

Caption: The pathogenic cascade initiated by mutant IDH2.



## Diagram 2: Experimental Workflow for IDH2-Mutant AML Analysis



Click to download full resolution via product page

Caption: A typical workflow for characterizing IDH2-mutant AML.

### Diagram 3: Logical Relationship of IDH2 Mutation and Epigenetic Dysregulation





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ashpublications.org [ashpublications.org]
- 2. ashpublications.org [ashpublications.org]
- 3. aacrjournals.org [aacrjournals.org]

#### Foundational & Exploratory





- 4. 2-Hydroxyglutarate in Acute Myeloid Leukemia: A Journey from Pathogenesis to Therapies
   PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Metabolic Reprogramming in Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IDH1/IDH2 Inhibition in Acute Myeloid Leukemia [frontiersin.org]
- 7. IDH1 and IDH2 mutations in tumorigenesis: mechanistic insights and clinical perspectives
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. R-2-HG in AML... friend or foe? PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Pathways: IDH2 Mutations, Co-opting Cellular Metabolism for Malignant Transformation PMC [pmc.ncbi.nlm.nih.gov]
- 10. archive.connect.h1.co [archive.connect.h1.co]
- 11. Targeting chemoresistance and mitochondria-dependent metabolic reprogramming in acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characteristics, clinical outcome, and prognostic significance of IDH mutations in AML -PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. The prognostic significance of IDH2 mutations in AML depends on the location of the mutation PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Role of IDH2 mutation in AML pathogenesis].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8038215#role-of-idh2-mutation-in-aml-pathogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com